3-Fluoro-1-phenylcyclobutane-1-carboxylic acid 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1932284-81-5
VCID: VC6591984
InChI: InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
SMILES: C1C(CC1(C2=CC=CC=C2)C(=O)O)F
Molecular Formula: C11H11FO2
Molecular Weight: 194.205

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

CAS No.: 1932284-81-5

Cat. No.: VC6591984

Molecular Formula: C11H11FO2

Molecular Weight: 194.205

* For research use only. Not for human or veterinary use.

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid - 1932284-81-5

Specification

CAS No. 1932284-81-5
Molecular Formula C11H11FO2
Molecular Weight 194.205
IUPAC Name 3-fluoro-1-phenylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Standard InChI Key BHENDRRGGBDHDW-HOMQSWHASA-N
SMILES C1C(CC1(C2=CC=CC=C2)C(=O)O)F

Introduction

Structural and Chemical Properties

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₁FO₂, MW 194.21 g/mol) consists of a cyclobutane ring substituted at the 1-position with both a phenyl group and a carboxylic acid moiety, while the 3-position bears a fluorine atom . The stereochemistry of the molecule significantly influences its physical and chemical behavior. For example, the (1r,3r)-stereoisomer, commercially available from Sigma-Aldrich (CAS 1932284-81-5), exhibits distinct spatial arrangements that affect its reactivity and intermolecular interactions .

Table 1: Comparative Properties of Cyclobutane Carboxylic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Substituent Positions
3-Fluoro-1-phenylcyclobutane-1-carboxylic acid1932284-81-5 C₁₁H₁₁FO₂194.211-Ph, 1-COOH, 3-F
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid1235439-81-2C₁₁H₁₁FO₂194.201-COOH, 3-Ph-F
3-Fluoro-3-phenylcyclobutane-1-carboxylic acid1552265-55-0C₁₁H₁₁FO₂194.201-COOH, 3-Ph, 3-F

The compound’s InChIKey (BHENDRRGGBDHDW-HOMQSWHASA-N) and SMILES (C1C(CC1(C2=CC=CC=C2)F)C(=O)O) reflect its stereospecific configuration. Its fluorinated cyclobutane core introduces electronic effects, such as increased ring strain and dipole moments, which influence solubility and stability .

Synthesis and Stereochemical Considerations

The (1r,3r)-isomer’s synthesis likely involves asymmetric hydrogenation or enzymatic resolution, given its commercial availability in enantiomerically pure form . X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry, as misassignment can lead to significant discrepancies in biological activity.

Future Directions

Further research should prioritize:

  • Stereoselective Synthesis: Developing scalable methods for enantiomerically pure batches.

  • Biological Profiling: Screening against disease-relevant targets, such as kinases or GPCRs.

  • Computational Studies: Modeling interactions to predict pharmacokinetic properties.

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